molecular formula C6H5BrN4 B1344371 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 947248-68-2

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B1344371
M. Wt: 213.03 g/mol
InChI Key: XHBQNLHFUPSZNL-UHFFFAOYSA-N
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Description

The compound 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a derivative of the [1,2,4]triazolo[1,5-a]pyridine class, which is a group of heterocyclic compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry. Although the provided papers do not directly discuss 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, they do provide insights into the synthesis, structure, and properties of closely related compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related triazolopyridine compounds typically involves the reaction of brominated precursors with various amines or hydrazones. For instance, the synthesis of mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} is achieved by reacting 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with aminotriazolethiol . Similarly, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines are prepared through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones . These methods suggest that the synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine could potentially involve bromination and cyclization steps.

Molecular Structure Analysis

The structure of these compounds is typically confirmed using spectroscopic methods such as IR and NMR spectroscopy, as well as elemental analysis . Single-crystal X-ray analysis is also employed to unambiguously determine the structure of some products . The presence of a bromine atom in the molecule suggests that it could be a versatile intermediate for further chemical modifications due to the reactivity of the bromine atom.

Chemical Reactions Analysis

The bromine and other halogen functionalities in the triazolopyridine nucleus make these compounds suitable for further chemical transformations. For example, they can undergo palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions allow for the diversification of the core structure, potentially leading to the synthesis of a wide array of derivatives with varying properties and biological activities.

Physical and Chemical Properties Analysis

The electrochemical properties of related compounds, such as 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines, have been studied, revealing high ionization potentials and good affinity . The presence of fluorine in some analogs, such as fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, has been shown to influence the antiproliferative activity against various cancer cell lines . These findings suggest that the physical and chemical properties of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine could also be significant in determining its potential applications, especially in the field of medicinal chemistry.

Scientific Research Applications

Herbicidal Applications

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, as part of a larger group of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, has been studied for its herbicidal activity. These compounds have shown excellent herbicidal effects on a wide range of vegetation at low application rates, highlighting their potential utility in agricultural practices (Moran, 2003).

Chemical Synthesis and Structural Studies

Research has focused on the synthesis of various derivatives of 1,2,4-triazolo[1,5-a]pyridine, including 6-bromo derivatives. These compounds are synthesized through various chemical reactions, such as oxidative cyclization and Dimroth rearrangement. Their molecular structure has been confirmed through methods like single-crystal X-ray analysis, highlighting the compound's utility as a versatile synthetic intermediate in chemical research (Salgado et al., 2011).

Biological Activity and Drug Development

Triazolopyridines, including 6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, are recognized for their biological activity, leading to various pharmaceutical applications. Studies have explored their potential in drug development, such as compounds stimulating glucagon-like peptide-1 (GLP-1) secretion, which could be significant in anti-diabetes drug leads. These compounds' unique structural features make them valuable in designing lead-like compounds for medicinal chemistry (Mishchuk et al., 2016).

Antioxidant Properties

Recent studies have also investigated the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives. These compounds have been synthesized and assessed for their potential toxicity using preclinical diagnostic methods. The studies suggest that certain derivatives, especially those containing bromine atoms, exhibit significant antioxidant activity and influence the stability of erythrocyte membranes. This research opens avenues for using these compounds as potential antioxidants in medical and biochemical applications (Smolsky et al., 2022).

properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBQNLHFUPSZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649138
Record name 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

CAS RN

947248-68-2
Record name 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Synthesis routes and methods I

Procedure details

To a suspension of hydroxylamine hydrochloride (409.2 g, 5.888 mol) in EtOH/MeOH (1:1, 2.5 L) was added N,N-diisopropylethylamine (606.1 mL, 3.480 mol), the mixture was stirred at room temperature (20° C.) for 1 h. 1-(6-Bromo-pyridin-2-yl)-3-carboethoxy-thiourea (2) (352.8 g, 1.160 mol) was then added and the mixture slowly heated to reflux (Note: bleach scrubber required to quench H2S evolved). After 2 h at reflux the mixture was allowed to cool and filtered to collect the precipitated solid. The collected solid was washed successively with water (1.0 L), EtOH/MeOH (1:1, 1.0 L) and diethyl ether (500 mL) then air-dried to afford the title compound as a white solid (169.2 g, 69%). No further purification was required.
Quantity
409.2 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
606.1 mL
Type
reactant
Reaction Step Two
Quantity
352.8 g
Type
reactant
Reaction Step Three
Yield
69%

Synthesis routes and methods II

Procedure details

A mixture of hydroxylamine hydrochloride (40.0 g, 575 mmol) and N-ethyldiisopropylamine (44.6 g, 60.3 ml, 345 mmol) in ethanol (734 ml) was stirred for a few minutes at 25° C., then the mixture was added to 1-ethoxycarbonyl-3-(5-bromo-pyridin-2-yl)-thiourea (35 g, 115 mmol) and the resulting mixture was refluxed for 1 day. The solvent was evaporated under reduced pressure and the white solid was treated with 400 ml water. The suspension was stirred for 1 hour, the solid was filtered off, washed with water 3 times and dried under reduced pressure, affording 6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (21 g, 85%) as white solid. Mp.: 185° C. MS: m/z=213.0/215.1 (M+H+).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
60.3 mL
Type
reactant
Reaction Step One
Quantity
734 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Li, XM Wang, J Wang, T Shao, YP Li, QB Mei… - Bioorganic & Medicinal …, 2014 - Elsevier
The fragment of 2-substituted-3-sulfonylaminobenzamide has been proposed to replace the fragment of 2-substituted-3-sulfonylaminopyridine in PI3K and mTOR dual inhibitors to …
Number of citations: 37 www.sciencedirect.com
SL Drew, R Thomas-Tran, JW Beatty… - Journal of Medicinal …, 2020 - ACS Publications
The selective inhibition of the lipid signaling enzyme PI3Kγ constitutes an opportunity to mediate immunosuppression and inflammation within the tumor microenvironment but is difficult …
Number of citations: 32 pubs.acs.org
Z Li, Y Hao, C Yang, Q Yang, S Wu, H Ma… - European Journal of …, 2022 - Elsevier
RIPK1 plays a key role in the necroptosis pathway that regulates inflammatory signaling and cell death in various diseases, including inflammatory and neurodegenerative diseases. …
Number of citations: 7 www.sciencedirect.com

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